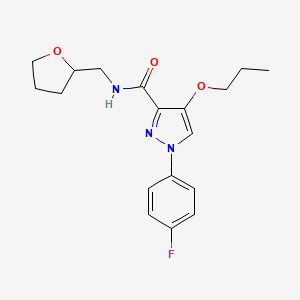

2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been studied extensively for its potential applications in the field of scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an attractive candidate for use in a variety of experiments.

Scientific Research Applications

- POXD derivatives have shown promising anticancer potential. Researchers have synthesized a series of oxadiazoles, including POXD, and evaluated their activity against cancer cell lines. Compound 7h demonstrated significant anti-cancer effects with IC50 values of 112.6 µg/ml (against MCF-7 cells) and 126.7 µg/ml (against KB cells) .

- The search for novel molecules to combat drug resistance in cancer therapy has led to the exploration of oxadiazoles, including POXD, as potential scaffolds .

- POXD-based compounds have been evaluated for their antibacterial activity. Their results were comparable to the reference drug amoxicillin .

- Additionally, antifungal screening revealed that POXD derivatives exhibited activity against both Trichoderma harzianum and Aspergillus niger, compared to the standard drug fluconazole .

- POXD derivatives have been used in enzyme detection assays. For instance, the disodium salt of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide was employed to assess alkaline phosphatase (ALP) activity in human serum. The fluorescence intensity reduction resulting from enzyme reaction correlated with ALP levels .

- Novel iridium(III) complexes containing POXD-based ligands have been studied. These complexes exhibited distinct photophysical properties, highlighting the potential of POXD in optoelectronic applications .

- POXD can be modified to create thiol derivatives. For example, 2-mercapto-5-phenyl-1,3,4-oxadiazole is a thiol form of POXD. Thiol compounds find applications in various fields, including materials science and biochemistry .

Anticancer Activity

Antibacterial and Antifungal Properties

Enzyme Detection

Photophysical Properties

Thiol Derivatives

Other Potential Applications

Mechanism of Action

Target of Action

Compounds with a similar 1,3,4-oxadiazole structure have been found to exhibit anti-cancer , anti-inflammatory , and anti-viral activities, suggesting a wide range of potential targets.

Mode of Action

It is known that oxadiazoles can interact with various biological targets through different mechanisms, such as inhibition or activation of certain enzymes or receptors .

Biochemical Pathways

Oxadiazoles have been found to interact with a variety of biochemical pathways, including those involved in inflammation, cancer, and viral infections .

Result of Action

Oxadiazoles have been found to exhibit a variety of biological activities, including anti-cancer , anti-inflammatory , and anti-viral effects, suggesting that they may have diverse molecular and cellular effects.

properties

IUPAC Name |

2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c25-19(22-21-24-23-20(27-21)15-9-3-1-4-10-15)17-13-7-8-14-18(17)26-16-11-5-2-6-12-16/h1-14H,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQWYXBIAKJHRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(6-Bromo-3-fluoropyridine-2-carbonyl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2744665.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(diethylamino)-3(2H)-pyridazinone](/img/structure/B2744666.png)

![5-[4-(benzyloxy)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2744668.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2744671.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2744672.png)

![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenoxypropanamide](/img/structure/B2744673.png)

![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-5-nitrobenzo[b]thiophene-2-carbohydrazide](/img/structure/B2744674.png)

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2744679.png)

![Methyl 3-fluoro-4-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B2744680.png)